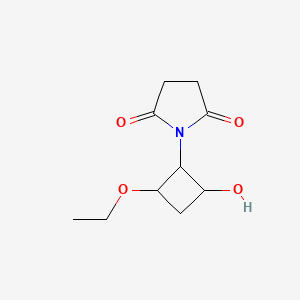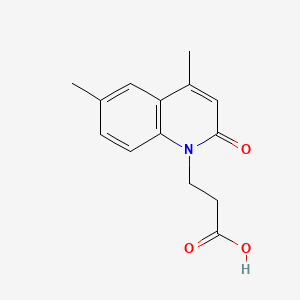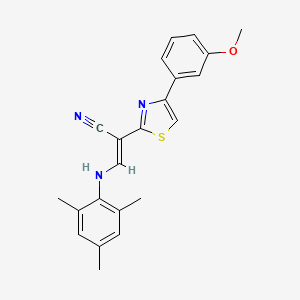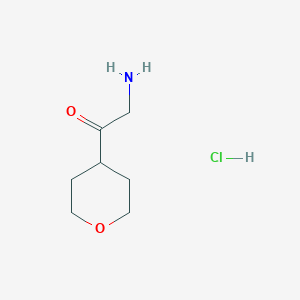
(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as DAPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the class of acrylonitrile compounds and has been studied extensively for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- A compound structurally related to (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, specifically a thiazolyl/oxazolyl formazanyl indole, was found to possess moderate to good anti-inflammatory activity against carrageenan-induced edema in albino rats. This activity was identified through the synthesis and evaluation of various indole compounds, establishing a potential application of related compounds in the treatment of inflammation (Singh et al., 2008).
Metabolism Studies
- Studies involving cytochrome P450 2E1 indicated its role in the metabolism of acrylonitrile, a compound related to the structure of this compound. The research demonstrated that cytochrome P450 2E1 might be a primary enzyme involved in the metabolic processes of acrylonitrile in mice. These findings contribute to the understanding of the metabolism of similar compounds and their possible biological interactions (Sumner et al., 1999).
Understanding the Mechanism of Carcinogenicity
- Acrylonitrile, similar in structure to this compound, was identified as a multisite carcinogen in B6C3F1 mice. Understanding the carcinogenicity of acrylonitrile can provide insights into the potential risks or biological interactions of structurally related compounds like this compound (Ghanayem et al., 2002).
Neuroprotective Effects
- A study on the effects of taurine on acrylonitrile-induced oxidative stress in rat brains demonstrated that taurine could counteract the oxidative stress induced by acrylonitrile. This finding contributes to the broader understanding of how structurally similar compounds might interact with biological systems and potentially lead to therapeutic applications (Mahalakshmi et al., 2003).
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dichloroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-14-6-7-15(20)16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGCWHKZQAOYGC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)

![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)


![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)





